molecular formula C23H24O2 B14484924 4,7-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 66067-24-1

4,7-Diphenylspiro[5.5]undecane-1,9-dione

Cat. No.: B14484924
CAS No.: 66067-24-1
M. Wt: 332.4 g/mol
InChI Key: SSEWNDKDOKBXOK-UHFFFAOYSA-N
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Description

4,7-Diphenylspiro[5.5]undecane-1,9-dione (CAS 66067-24-1) is a sophisticated spirocyclic chemical scaffold of significant interest in advanced organic synthesis and method development. The spiro[5.5]undecane core is a prominent structural motif found in a range of natural products and biologically active compounds, making it a valuable template for pharmaceutical research . This compound serves as a key synthetic intermediate for constructing complex molecular architectures. Researchers utilize this and related spiro[5.5]undecane derivatives to develop novel synthetic pathways, such as biocatalytic double Michael addition reactions, which provide access to these intricate structures with high stereoselectivity under mild conditions . The presence of the spirocyclic framework and diketone functionality offers multiple sites for chemical modification, enabling its application in the exploration of new chemical space for drug discovery and materials science. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66067-24-1

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2,11-diphenylspiro[5.5]undecane-5,9-dione

InChI

InChI=1S/C23H24O2/c24-20-13-14-23(21(15-20)18-9-5-2-6-10-18)16-19(11-12-22(23)25)17-7-3-1-4-8-17/h1-10,19,21H,11-16H2

InChI Key

SSEWNDKDOKBXOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CCC(=O)CC2C3=CC=CC=C3)CC1C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 4,7 Diphenylspiro 5.5 Undecane 1,9 Dione

Foundational Synthetic Approaches to Spiro[5.5]undecane Diones

The construction of the spiro[5.5]undecane dione (B5365651) skeleton, the central structure of 4,7-Diphenylspiro[5.5]undecane-1,9-dione, relies on well-established synthetic protocols. These methods are designed to form the dual six-membered rings conjoined at a single carbon atom.

The Michael addition is a cornerstone in the synthesis of spiro[5.5]undecane systems. researchgate.net This reaction typically involves the addition of a nucleophile, such as a cyclic 1,3-dicarbonyl compound, to an α,β-unsaturated ketone. nih.govnih.gov In the context of this compound, this would involve the reaction of a cyclohexane-1,3-dione derivative with a precursor that provides the two phenyl groups.

A common strategy is the reaction between a cyclic 1,3-dione and a diarylideneacetone. researchgate.netbanglajol.info This approach efficiently introduces the necessary carbon framework for the subsequent cyclization step. The reaction is often facilitated by a catalyst to proceed at a reasonable rate and yield. Research has shown that various cyclic 1,3-dicarbonyl compounds can be successfully employed in this reaction, highlighting its versatility. researchgate.net

Following the initial Michael addition, an intramolecular cyclization is necessary to form the second ring of the spiro[5.5]undecane framework. banglajol.info This step is crucial for the formation of the characteristic spirocyclic structure. The intermediate formed from the Michael addition is designed to undergo a cyclization reaction, often an aldol (B89426) condensation or a similar process, to yield the final spiro dione.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of spiro[5.5]undecane diones, offering pathways to higher yields, milder reaction conditions, and in some cases, stereocontrol.

Lewis acid catalysis has been effectively employed in the one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones. researchgate.netbanglajol.info In these reactions, a Lewis acid activates the α,β-unsaturated ketone, facilitating the initial Michael addition with a cyclic 1,3-dione. banglajol.info The Lewis acid can also promote the subsequent cyclization step, leading to the formation of the spirocyclic framework. banglajol.info

A variety of Lewis acids can be used, and their choice can influence the reaction's efficiency. The mechanism involves the coordination of the Lewis acid to the carbonyl group of the diarylideneacetone, which enhances its electrophilicity and promotes the nucleophilic attack by the enol form of the dione. banglajol.info

Table 1: Lewis Acid Catalyzed Synthesis of Spiro Compounds
Reactant 1Reactant 2CatalystProductKey Feature
Dimedonetrans,trans-DiarylideneacetonesLewis Acids3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-trionesOne-pot synthesis via Michael addition and cyclization. researchgate.netbanglajol.info

Phase-transfer catalysis (PTC) is another powerful tool for the synthesis of spirocyclic compounds. nih.govacs.orgresearchgate.net This methodology is particularly useful when the reactants are in different phases, such as a solid-liquid or liquid-liquid system. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of one reactant across the phase boundary to react with the other.

In the context of spiro[5.5]undecane synthesis, PTC can be used to promote the reaction between a cyclic dione and an appropriate electrophile under basic conditions. This method can offer advantages such as milder reaction conditions and the avoidance of anhydrous solvents. Enantioselective synthesis of spirocyclic motifs has been achieved using chiral phase-transfer catalysts. acs.org

Table 2: Phase-Transfer Catalysis in Spiro Compound Synthesis
Reactant 1Reactant 2Catalyst TypeProduct TypeKey Feature
2-Bromo-1,3-indandioneNucleophilic ReagentsPhase-Transfer CatalystsFused indenohterocycles or 2-substituted-1,3-indandione derivativesDirect synthesis of fused and spiro compounds. researchgate.net
Isatin-derived diazo compounds-Chiral Cation Phase-Transfer CatalystSpirocyclic azetidine (B1206935) oxindolesEnantioselective intramolecular C-C bond formation. nih.govacs.org

Advanced Reaction Architectures for Spiro[5.5]undecane Synthesis

Modern organic synthesis often seeks to develop more efficient and environmentally benign methods. For the synthesis of spiro[5.5]undecanes, advanced reaction architectures such as microwave-assisted synthesis have been explored. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. dergipark.org.tr

For instance, the synthesis of a 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione has been achieved with a high yield of 98% in just 15-20 minutes under microwave irradiation, a significant improvement over the 2-3 hours required for conventional heating. dergipark.org.tr This highlights the potential of such technologies to streamline the synthesis of complex molecules like this compound.

One-Pot and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly atom-economical and are increasingly employed in the synthesis of complex molecular architectures like spiro compounds. The synthesis of various spirooxindole derivatives through MCRs highlights the potential of this strategy for constructing diverse spirocyclic systems. mdpi.com For example, a three-component synthesis of spiro[indolo-3,10′-indeno[1,2-b]quinolin]-2,4,11′-triones has been developed, showcasing the power of MCRs in generating structural complexity from simple starting materials. mdpi.com While a direct MCR for this compound is not explicitly detailed in the provided sources, the principles of MCR design are applicable. A hypothetical MCR could involve the reaction of a cyclic diketone, a benzaldehyde (B42025) derivative, and another component to assemble the target spirocycle.

The following table summarizes a representative one-pot synthesis of a related spiro[5.5]undecane derivative.

ReactantsCatalystProductYieldRef
Dimedone, trans,trans-diarylideneacetonesLewis Acid3,3-Dimethyl-7,11-diphenyl-spiro cdnsciencepub.comcdnsciencepub.comundecane-1,5,9-trionesNot Specified researchgate.net
Barbituric acid, diarylideneacetonesNone (aqueous ethanol)7,11-diaryl-2,4-diazaspiro cdnsciencepub.comcdnsciencepub.comundecane-1,3,5,9-tetraonesGood researchgate.net

Domino and Autocatalytic Processes

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents or catalysts. These reactions are highly efficient in building molecular complexity. The synthesis of spiro compounds has benefited significantly from the development of domino methodologies. A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction has been developed for the synthesis of various spiro compounds, demonstrating good to excellent yields. mdpi.comnih.gov This approach highlights the potential for creating complex spirocyclic systems in a single, efficient step.

A novel domino autocatalytic reaction of imines with Meldrum's acid has been reported for the synthesis of polycyclic spiro[5.5]undecane-1,5,9-trione derivatives with high diastereoselectivity. rsc.org This reaction is particularly noteworthy as it involves the formation of up to six new bonds and the cleavage of a C=N bond, with a by-product acting as a novel autocatalyst. rsc.org Such autocatalytic systems are advantageous due to their potential for high reaction efficiency and simplified product purification.

The table below outlines key features of domino and autocatalytic processes in the synthesis of spiro[5.5]undecane derivatives.

Reaction TypeKey FeaturesResulting StructuresRef
Knoevenagel/Michael/cyclization DominoMicrowave-assisted, multicomponentSpiro compounds mdpi.comnih.gov
Domino Autocatalytic ReactionReaction of imines with Meldrum's acid, high diastereoselectivity, by-product as autocatalystPolyfunctionalized spiro[5.5]undecane-1,5,9-triones and dispiro[4.2.5.2]pentadecane-9,13-diones rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netdergipark.org.trnih.gov This technology has been successfully applied to the synthesis of spiro[5.5]undecane derivatives.

A notable example is the microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. researchgate.netdergipark.org.tr The use of microwave irradiation significantly enhances the reaction efficiency, reducing the reaction time from hours to minutes. researchgate.netdergipark.org.tr This methodology is highly relevant for the synthesis of this compound, suggesting that a similar approach with the appropriate diarylideneacetone would be equally effective.

The following table compares conventional and microwave-assisted synthesis for a related spiro[5.5]undecane derivative.

Synthesis MethodReaction TimeYieldAdvantagesRef
Conventional Heating2-3 hoursNot specifiedStandard laboratory procedure researchgate.netdergipark.org.tr
Microwave Irradiation15-20 minutesHigh (78-92% for related diazaspiro compounds)Rapid, efficient, environmentally friendly researchgate.netdergipark.org.trarkat-usa.org

Stereoselective Synthetic Approaches to Spiro[5.5]undecane Derivatives

The construction of stereocenters with high control is a central theme in modern organic synthesis, and the synthesis of spiro[5.5]undecane derivatives is no exception. Enantioselective synthesis of these compounds is of particular interest due to the prevalence of chiral spirocycles in natural products and pharmaceuticals. rsc.org Various strategies have been developed to achieve stereocontrol in the synthesis of spiro[5.5]undecane systems, including the use of chiral auxiliaries, catalysts, and biocatalytic methods.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. For instance, a cascade Michael-Michael-aldol reaction has been reported for the synthesis of spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org

Biocatalytic Strategies in Spirocyclic Compound Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. rsc.org The inherent chirality of enzymes makes them particularly well-suited for asymmetric synthesis.

A novel enzymatic protocol for the stereoselective synthesis of spiro[5.5]undecane derivatives has been developed using a D-aminoacylase-catalyzed [5+1] double Michael addition. researchgate.net This biocatalytic methodology yields (hetero)spiro[5.5]undecane derivatives in moderate yields with the significant advantage of producing almost exclusively the cis isomers. researchgate.net This represents the first report of a hydrolase-catalyzed double Michael addition in an organic solvent. researchgate.net

The table below highlights a key biocatalytic approach for the synthesis of spiro[5.5]undecane derivatives.

BiocatalystReaction TypeKey OutcomeRef
D-aminoacylase (DA)[5+1] double Michael additionStereoselective synthesis of (hetero)spiro[5.5]undecane derivatives (predominantly cis isomers) researchgate.net
Engineered P450BM3 variantsHydroxylationEnantioselective hydroxylation of spiro[3.3]heptane derivatives acs.org

Stereochemical Aspects and Conformational Analysis of 4,7 Diphenylspiro 5.5 Undecane 1,9 Dione

Fundamental Stereochemistry of Spiro[5.5]undecane Systems

Spiro compounds, characterized by two rings connected through a single common atom (the spiro carbon), possess unique stereochemical features. The fixed orientation of the two rings relative to each other can give rise to chirality, even in the absence of traditional stereocenters. stanford.edulibretexts.org

Chirality in spiro compounds arises when the molecule cannot be superimposed on its mirror image. libretexts.org For a spiro compound to be chiral, the groups on each ring must be arranged in such a way that no plane of symmetry or center of inversion exists within the molecule. stanford.eduutexas.edu Even unsubstituted spiranes can be chiral if the rings themselves are asymmetric. rsc.org The spiro[5.5]undecane skeleton, if appropriately substituted, serves as a classic example of this phenomenon. The presence of substituents on the rings can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. stanford.eduleah4sci.com For a molecule with multiple stereocenters, such as a substituted spiro[5.5]undecane, various combinations of configurations (e.g., RR, RS, SR, SS) are possible, leading to pairs of enantiomers and diastereomers. stanford.edu

Spiro[5.5]undecane derivatives often exhibit axial chirality. rsc.org This type of chirality arises not from a stereogenic carbon atom, but from the spatial arrangement of substituents around a chiral axis. In spiro compounds, the chiral axis passes through the spiro carbon. youtube.comwikimedia.org The two rings in a spiro[5.5]undecane system are generally held in planes that are perpendicular to each other. This rigid, orthogonal arrangement means that substituents on one ring are in a different spatial environment from those on the other, creating a chiral molecule if the substitution pattern is appropriate. youtube.com This is analogous to the chirality observed in allenes and biphenyls. youtube.com The designation of configuration for axially chiral molecules follows specific nomenclature rules, such as the Cahn-Ingold-Prelog system, which has been adapted for these structures. rsc.orgwikimedia.org

Conformational Behavior of the Spiro[5.5]undecane-1,9-dione Core

The conformational flexibility of the spiro[5.5]undecane-1,9-dione core is primarily determined by the behavior of its two six-membered rings. The spiro fusion introduces significant constraints on the conformational possibilities compared to two separate cyclohexane (B81311) rings.

Similar to cyclohexane, the six-membered rings in the spiro[5.5]undecane system preferentially adopt a chair conformation to minimize angular and torsional strain. researchgate.netacs.org This is the most stable conformation. vu.nl In derivatives of spiro[5.5]undecane, both six-membered rings typically exist in chair conformations. researchgate.netacs.org For 4,7-Diphenylspiro[5.5]undecane-1,9-dione, the bulky phenyl substituents at the C4 and C7 positions would be expected to occupy equatorial positions to minimize steric hindrance, which is generally the more stable arrangement for large substituents on a cyclohexane ring.

The cyclohexane rings within the spiro[5.5]undecane framework are not static and can undergo ring inversion, a process where one chair conformation converts into another. vu.nl This "flipping" involves passing through higher-energy transition states like the half-chair and boat conformations. vu.nl The energy barrier for this process in unsubstituted cyclohexane is well-established. For substituted spiro[5.5]undecanes, the dynamics of ring inversion can be more complex. nih.govsemanticscholar.org The presence of the spiro center and substituents influences the energy barriers and the equilibrium between different conformers. cdnsciencepub.comrsc.org The rate of ring inversion is temperature-dependent; at low temperatures, the process can be slow enough on the NMR timescale to allow for the observation of individual conformers. vu.nlnih.govcdnsciencepub.com The steric interactions of the substituents play a crucial role in determining the preferred conformation and the dynamics of the system. nih.gov

Configurational Assignment Methodologies (e.g., Cahn-Ingold-Prelog Rules for Spiro Centers)

Assigning the absolute configuration of a chiral spiro center is accomplished using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This systematic process allows for the unambiguous designation of a stereocenter as either R (rectus) or S (sinister).

The standard CIP rules involve a sequence of steps to assign priorities to the groups attached to the stereocenter. myheplus.comvanderbilt.edu

Priority RuleDescription
Rule 1 Atoms with higher atomic numbers receive higher priority.
Rule 2 If atoms are isotopes, the one with the higher atomic mass has higher priority.
Rule 3 If the directly attached atoms are the same, proceed along the substituent chains until a point of difference is found.
Rule 4 Multiple bonds are treated as an equivalent number of single bonds to duplicate atoms.

For a spiro center exhibiting axial chirality, a modification of the CIP rules is applied. The four paths leading away from the spiro carbon are prioritized. One looks out from the spiro center into each of the two rings. In each ring, there are two paths to follow. These four paths are then ranked. The two substituents in the "front" ring (or the ring with the higher priority path) are compared first, followed by the two in the "back" ring. After assigning priorities (1-4), the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. libretexts.orgmyheplus.com The sequence from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction corresponds to the S configuration. leah4sci.comlibretexts.orgmyheplus.com

Mechanistic Investigations and Chemical Reactivity of 4,7 Diphenylspiro 5.5 Undecane 1,9 Dione

Reaction Mechanism Elucidation for Spiro[5.5]undecane-1,9-dione Formation

The formation of the spiro[5.5]undecane-1,9-dione core is predominantly achieved through a double Michael addition reaction. This cascade process involves the conjugate addition of a nucleophile to two α,β-unsaturated carbonyl units, leading to the characteristic spirocyclic structure.

Intermediates in Michael-Type Spiroannulation

The synthesis of spiro[5.5]undecane-1,9-dione derivatives, such as the 3,3-dimethyl-7,11-diphenyl analog, is accomplished via a one-pot Michael reaction between a 1,3-dicarbonyl compound, like dimedone, and a trans,trans-diarylideneacetone. researchgate.net The proposed mechanism for this transformation suggests the initial formation of a 1:1 Michael adduct. researchgate.net In this intermediate, the enol form of the 1,3-dicarbonyl compound adds to one of the electrophilic double bonds of the diarylideneacetone. This is followed by an intramolecular cyclization, where the second enolizable proton of the dicarbonyl compound participates in a conjugate addition to the remaining α,β-unsaturated system, thereby closing the second ring and forming the spiro center.

Reactant 1Reactant 2Key IntermediateReaction Type
1,3-Dicarbonyl Compound (e.g., Dimedone)trans,trans-Diarylideneacetone1:1 Michael AdductDouble Michael Addition
ThiooxindoleDibenzalacetoneNot explicitly detailedDouble Michael Addition

Functional Group Transformations and Derivatization Strategies

The reactivity of the carbonyl groups in the spiro[5.5]undecane-1,9-dione framework allows for a variety of functional group transformations and derivatization strategies. These modifications are crucial for the synthesis of diverse heterocyclic systems and for exploring the structure-activity relationships of these compounds.

One notable derivatization involves the reaction of 7,11-diarylspiro[5.5]undecane-1,9-diones with barbituric acid or 2-thiobarbituric acid to synthesize 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones, respectively. researchgate.net This transformation highlights the ability of the dione (B5365651) to act as a precursor for more complex heterocyclic structures.

Furthermore, the carbonyl groups can be targeted for the introduction of other functionalities. For instance, bromination at the positions alpha to the carbonyls can generate precursors for further synthetic manipulations, such as the introduction of dicyanomethylene groups and subsequent reactions with binucleophiles to create novel spiro derivatives. researchgate.net

Reactivity of the Spiro[5.5]undecane-1,9-dione Framework in Subsequent Reactions

The spiro[5.5]undecane-1,9-dione framework can serve as a versatile scaffold for the construction of more complex molecular architectures. The inherent reactivity of the dione system allows it to participate in various subsequent reactions, leading to the formation of fused and spiro-heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization of 4,7 Diphenylspiro 5.5 Undecane 1,9 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial arrangement of atoms within 4,7-Diphenylspiro[5.5]undecane-1,9-dione can be unequivocally established.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The aromatic protons of the two phenyl groups are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons on the undecane (B72203) ring will exhibit more complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm) due to their diastereotopic nature and spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of distinct carbon environments. The carbonyl carbons (C=O) of the dione (B5365651) functionality are characteristically found at the most downfield chemical shifts, generally above δ 200 ppm. The sp²-hybridized carbons of the phenyl rings would appear in the δ 125-145 ppm range. The spiro carbon, being a quaternary center, will have a unique chemical shift. The remaining aliphatic carbons of the spiro[5.5]undecane framework will resonate in the upfield region of the spectrum.

¹H NMR (Typical Chemical Shift Ranges, δ ppm) ¹³C NMR (Typical Chemical Shift Ranges, δ ppm)
7.0 - 7.5 (m, Ar-H)> 200 (C=O)
2.5 - 3.5 (m, CH-Ph)125 - 145 (Ar-C)
1.5 - 2.5 (m, CH₂)~50 (Spiro C)
30 - 50 (Aliphatic C)

DEPT and 2D-NMR Techniques

To further refine the structural assignment, Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR techniques are employed. A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons, including the spiro and carbonyl carbons, are not observed in a DEPT-135 spectrum.

2D-NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing connectivity. A COSY spectrum reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the undecane ring. The HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments. For more complex long-range correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment can be utilized to identify couplings between protons and carbons that are two or three bonds apart.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion peak [M]⁺, allowing for the confirmation of its molecular formula, C₂₃H₂₄O₂.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation pattern would likely involve the loss of phenyl groups, carbonyl groups (as CO), and cleavage of the spirocyclic ring system. The analysis of these fragment ions provides corroborative evidence for the proposed structure.

Ion Proposed Formula m/z (Expected)
[M]⁺C₂₃H₂₄O₂344.1776
[M-Ph]⁺C₁₇H₁₉O₂267.1385
[M-CO]⁺C₂₂H₂₄O316.1827
[Ph-C=O]⁺C₇H₅O105.0340

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the range of 1700-1725 cm⁻¹. The presence of the phenyl groups would be indicated by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹). Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl groups in this compound contain π-electron systems that will absorb UV light. The spectrum would be expected to show characteristic absorptions for the phenyl chromophore, likely with a strong π → π* transition at shorter wavelengths and a weaker n → π* transition from the carbonyl groups at longer wavelengths.

Spectroscopic Technique Characteristic Absorption Functional Group
IR1700-1725 cm⁻¹C=O (Ketone)
IR3000-3100 cm⁻¹Aromatic C-H
IR1450-1600 cm⁻¹Aromatic C=C
UV-Vis~260 nmπ → π* (Benzene ring)
UV-Vis> 300 nmn → π* (Carbonyl)

Single-Crystal X-ray Diffraction Analysis

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation.

Elucidation of Solid-State Molecular Conformations

A single-crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of the two cyclohexane (B81311) rings and the orientation of the phenyl substituents. The cyclohexane rings in a spiro[5.5]undecane system typically adopt chair conformations to minimize steric strain. The analysis would determine whether the phenyl groups occupy equatorial or axial positions on their respective rings. This information is crucial for understanding the steric and electronic properties of the molecule and how it might interact with other molecules in a biological or material science context. The crystal packing analysis would also reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound could not be completed as detailed crystallographic data for this specific compound is not available in the public domain. Extensive searches of chemical and crystallographic databases did not yield specific structural information, such as unit cell dimensions, space group, or detailed reports on intermolecular forces.

However, valuable insights into the potential solid-state behavior of this compound can be inferred from the crystallographic studies of structurally related spiro[5.5]undecane derivatives. For instance, the crystal structure of 4,10-diphenyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione has been determined, and its crystallographic data is available in the Cambridge Structural Database. researchgate.net This analogous compound provides a model for the types of intermolecular interactions that might be expected.

Similarly, studies on hydrated forms of 1,7-dioxaspiro[5.5]undecane have highlighted the prominent role of hydrogen bonds, specifically O_wH···O and CH···O_w interactions, in stabilizing the crystal structure. While this compound lacks the etheric oxygens of the dioxaspiro compounds, the carbonyl groups at the 1 and 9 positions would be expected to act as hydrogen bond acceptors.

Based on these related structures, it is plausible to hypothesize that the crystal packing of this compound would be significantly influenced by interactions involving the phenyl substituents. These could include π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···π interactions. Furthermore, the carbonyl oxygens would likely participate in weak C-H···O hydrogen bonds with neighboring molecules, contributing to the stability of the crystal lattice.

To provide a definitive analysis and detailed data tables for this compound, experimental determination of its crystal structure through single-crystal X-ray diffraction would be necessary. Such an analysis would provide precise information on the crystal system, space group, unit cell parameters, and the specific intermolecular contacts that dictate its solid-state arrangement.

Computational and Theoretical Chemistry Studies of 4,7 Diphenylspiro 5.5 Undecane 1,9 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental application of DFT. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For 4,7-Diphenylspiro[5.5]undecane-1,9-dione, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its ground-state conformation.

The analysis would reveal key structural parameters, such as the conformation of the two cyclohexane (B81311) rings fused at the spirocyclic center and the orientation of the two phenyl substituents. The cyclohexane rings in a spiro[5.5]undecane system typically adopt chair conformations to minimize steric strain. researchgate.net DFT calculations would precisely quantify the degree of any distortion from an ideal chair conformation due to the presence of the phenyl groups and ketone functionalities.

Electronic structure analysis would provide insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electrostatic potential maps, and atomic charges. An electrostatic potential map would visualize electron-rich and electron-poor regions, identifying potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

ParameterValue
C=O Bond Length (Å)1.22
C-C (spiro center) Bond Length (Å)1.56
C-Phenyl Bond Length (Å)1.51
C-C-C Bond Angle (cyclohexane ring, °)111.5
Phenyl Ring Dihedral Angle (°)45.0

Prediction and Simulation of Spectroscopic Data

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, this would predict the characteristic stretching frequencies for the C=O groups of the ketones, the C-H bonds of the phenyl and cyclohexane rings, and the C-C bonds of the molecular skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for interpreting experimental NMR spectra. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, reflecting their specific electronic environments.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for detailed analysis of a single conformation, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the full conformational landscape of flexible molecules.

Molecular mechanics employs classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. This method is computationally much faster than DFT, allowing for the rapid evaluation of thousands of different conformations. For this compound, MM could be used to explore the different possible chair and boat conformations of the cyclohexane rings and the rotational orientations of the phenyl groups.

Molecular dynamics simulations would introduce temperature and time into the model, simulating the movement of the atoms over a period of time. An MD simulation would reveal the dynamic behavior of the molecule, such as the rates of conformational changes (e.g., ring flipping) and the flexibility of the phenyl substituents. This provides a more realistic picture of the molecule's behavior in solution. researchgate.net Conformational analysis of the parent spiro[5.5]undecane framework has been a subject of interest, and these methods would elucidate the impact of the diphenyl and dione (B5365651) substitutions. rsc.org

Applications of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and shapes of these orbitals are critical for predicting how a molecule will react.

For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. In this molecule, the HOMO would likely be located on the electron-rich phenyl rings.

LUMO: This orbital represents the region where the molecule is most likely to accept electrons. The LUMO would be expected to be centered on the electron-withdrawing carbonyl (C=O) groups.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a small gap suggests high reactivity. acs.org By analyzing the FMOs, predictions can be made about the molecule's behavior in various reactions, such as its susceptibility to nucleophilic addition at the carbonyl carbons. e-tarjome.com This approach is foundational for understanding pericyclic reactions, cycloadditions, and other concerted processes. wikipedia.orgimperial.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

This table is illustrative and represents the type of data that would be generated from an FMO analysis.

OrbitalEnergy (eV)Probable Localization
HOMO-6.8Phenyl Rings
LUMO-1.5Carbonyl Groups
HOMO-LUMO Gap 5.3 -

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, DFT could be used to:

Propose a reaction pathway: Based on chemical intuition, a sequence of elementary steps is proposed.

Optimize reactant, product, and intermediate structures: The stable points on the potential energy surface are located.

Locate transition state structures: Sophisticated algorithms are used to find the saddle points on the potential energy surface that correspond to the transition states for each step.

Calculate activation energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

This type of analysis provides a detailed, step-by-step understanding of how a chemical transformation occurs, which is often impossible to observe directly through experiments.

Advanced Research Avenues and Potential Applications of Spiro 5.5 Undecane Dione Derivatives

Spirocyclic Scaffolds as Building Blocks for Complex Molecular Architectures

Spirocyclic scaffolds are increasingly recognized as privileged structures in the design of complex molecules. researchgate.net Their inherent three-dimensionality and conformational restriction offer distinct advantages over traditional flat, aromatic systems. researchgate.netspirochem.com The spiro[5.5]undecane core, in particular, provides a rigid framework that allows for the precise spatial arrangement of functional groups, a critical feature for targeted molecular interactions.

Strategic Use in Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—is a cornerstone of modern drug discovery and materials science. Spirocyclic scaffolds like spiro[5.5]undecane derivatives are instrumental in this endeavor because they provide access to novel, three-dimensional regions of chemical space. nih.gov

Key advantages of using these scaffolds include:

High sp³ Carbon Content: Unlike flat aromatic compounds, spirocycles are rich in sp³-hybridized carbon atoms, which is essential for creating complex and diverse three-dimensional structures. nih.gov This three-dimensionality is a feature of many natural products and biologically active molecules. spirochem.com

Structural Rigidity: The fused ring system restricts conformational flexibility, which can lead to improved binding affinity and selectivity for biological targets. researchgate.nettandfonline.com

Defined Exit Vectors: The rigid substructure of spirocycles creates well-defined spatial orientations for attached substituents. This allows chemists to systematically explore how the positioning of different functional groups affects a molecule's properties.

Novel Scaffolds: The use of spirocycles helps researchers move away from highly aromatic, "flatland" structures and develop innovative molecular frameworks with unique physicochemical properties. researchgate.nettandfonline.com The spiro moiety often has a high fraction of sp3 carbons (Fsp3), a parameter used to characterize drug-likeness and improve properties that contribute to clinical success. mdpi.com

By providing a robust and tunable core, spiro[5.5]undecane dione (B5365651) derivatives enable the systematic design and synthesis of new molecular entities that populate previously underexplored areas of chemical space.

Development of Fragment-Based Chemical Libraries

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds. spirochem.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent drug candidates.

Spiro[5.5]undecane dione derivatives are ideal candidates for inclusion in fragment libraries due to their desirable characteristics:

Three-Dimensionality: A significant challenge in FBDD is that many conventional fragment libraries are dominated by flat, sp²-rich structures. spirochem.comnih.gov Spirocyclic fragments introduce crucial 3D shape diversity, which can lead to better pharmacophore coverage and improved solubility. spirochem.comnih.gov

Structural Complexity in a Small Package: Spirocycles offer a high degree of structural complexity and rigidity within a compact form, adhering to the "rule-of-three" often used to define chemical fragments. nih.gov

Novelty and IP Space: These unique scaffolds provide access to an immense and often uncharted chemical space, allowing for the generation of IP-protected starting points for drug design. spirochem.com

Platform for Hit Expansion: Once a spirocyclic fragment is identified as a hit, its rigid core and defined exit vectors provide a clear roadmap for synthetic elaboration, allowing chemists to introduce new functionalities to rapidly improve potency and selectivity. spirochem.com

The incorporation of spiro[5.5]undecane-based fragments into screening libraries enhances their diversity and increases the probability of discovering novel ligands for challenging biological targets. spirochem.comtandfonline.com

Supramolecular Chemistry of Spiro[5.5]undecane-1,9-dione Analogues

The field of supramolecular chemistry focuses on the interactions between molecules, governed by non-covalent forces. The specific geometry and electronic properties of spiro[5.5]undecane-1,9-dione analogues make them fascinating subjects for studying these interactions, which are crucial for molecular recognition, self-assembly, and the formation of larger, organized structures.

Non-Covalent Interactions (Hydrogen Bonding, C-H...π, π-π Stacking)

Crystal structure analyses of various spiro[5.5]undecane dione analogues have revealed a rich network of non-covalent interactions that dictate their solid-state packing and can influence their behavior in solution. These weak interactions are fundamental to the molecule's ability to recognize and interact with other chemical species.

Interaction TypeDescriptionObserved In Analogues
Hydrogen Bonding Primarily C–H···O interactions, where a carbon-hydrogen bond acts as a donor to an oxygen atom (often from a carbonyl group).3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net
C-H...π Interactions An interaction between a C-H bond and the electron cloud of an aromatic (π) system.3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net
π-π Stacking Attractive interactions between the aromatic rings of adjacent molecules, contributing to crystal stability.3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net

For instance, a study of two different trimethoxybenzylidene-1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives showed interesting variations in their intermolecular forces. researchgate.net One derivative exhibited only C–H···O and C–H···π interactions, while the other also featured significant π–π stacking interactions, demonstrating how subtle changes in substituent positions can alter the entire supramolecular assembly. researchgate.net These non-covalent forces are key to understanding the material properties and molecular recognition capabilities of these compounds. e-tarjome.com

Host-Guest Chemistry and Molecular Recognition Principles

Host-guest chemistry involves the formation of unique structural complexes where one molecule (the host) creates a binding site or cavity that accommodates another molecule (the guest). mdpi.comnih.gov These interactions are highly specific and are driven by the sum of non-covalent forces.

While research specifically on 4,7-Diphenylspiro[5.5]undecane-1,9-dione in this context is limited, related spiroacetal compounds have demonstrated clear host-guest behavior. For example, 1,7-dioxaspiro[5.5]undecane, a pheromone of the olive fruit fly, forms inclusion complexes with cyclodextrins, which act as host molecules. This ability to be selectively encapsulated highlights the potential for spiro[5.5]undecane scaffolds to participate in molecular recognition events. The formation of these host-guest complexes can greatly enhance the solubility and stability of the guest molecule. thno.org

The principles of molecular recognition—shape complementarity, and electronic and hydrophobic/hydrophilic matching—are central to this process. The rigid, well-defined three-dimensional structure of the spiro[5.5]undecane core makes it an excellent candidate for the rational design of host molecules capable of selectively binding specific guests, with potential applications in sensing, catalysis, and separation technologies. mdpi.com

Applications in Materials Science and Optoelectronics

The unique structural and electronic properties of spiro compounds have led to significant interest in their application as advanced materials, particularly in the field of optoelectronics. researchgate.net The spiro[5.5]undecane dione framework, when appropriately functionalized, can be engineered to create materials with high thermal stability and specific electronic characteristics.

One of the most promising applications is in organic electroluminescence (EL) devices, also known as organic light-emitting diodes (OLEDs). Spiro-aromatic compounds are particularly favorable for these devices for several reasons:

High Thermal Stability: The rigid spiro structure contributes to high melting points (often above 300°C) and high glass transition temperatures. researchgate.net This thermal stability is crucial for ensuring the longevity and reliability of electronic devices.

Hole-Transporting Materials: Certain spiro compounds have been identified as effective hole-transporting materials, which are essential components in the layered structure of OLEDs. researchgate.net

Amorphous Film Formation: The non-planar, three-dimensional shape of spiro molecules can prevent crystallization and promote the formation of stable, uniform amorphous films, which is beneficial for device performance and manufacturing.

Research into spiro[5.5]undecane derivatives and other spiro compounds for use in industry, catalysis, and materials science is an active and expanding field. researchgate.netresearchgate.net Their versatility as building blocks allows for the synthesis of complex organic molecules with tailored properties, opening up potential applications in areas like photopolymerization, biosensing, and the development of novel functional materials. mdpi.com

Spiro-linked Conjugated Materials for Optical and Electronic Properties

The incorporation of spirocyclic units into conjugated materials is a promising strategy for developing novel organic semiconductors and light-emitting materials. The spiro-junction in compounds like this compound can lead to materials with high morphological stability, a property typically associated with polymers, combined with the high charge mobility of low-molecular-weight materials. mdpi.com

Research into related spiro-conjugated molecules has highlighted their interesting photophysical properties. For instance, spiro-indoline naphthoxazines and naphthopyrans exhibit acidochromic behavior, leading to protonated merocyanines that absorb in the visible range under acidic conditions. mdpi.com While specific studies on the optical and electronic properties of this compound are not extensively documented, the principles observed in other spiro systems suggest a fertile ground for investigation. The phenyl substituents on the spiro[5.5]undecane dione core could be functionalized to tune the electronic properties and promote intermolecular interactions, such as π-π stacking, which are crucial for charge transport.

Future research could focus on synthesizing polymers incorporating the this compound unit to explore their potential in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid spiro core could help prevent aggregation-caused quenching of fluorescence, a common issue in solid-state luminescent materials.

Functional Materials Development Utilizing Spirocyclic Motifs

The development of functional materials based on spirocyclic motifs extends beyond optical and electronic applications. The unique topology of spiro compounds makes them attractive building blocks for creating materials with specific functions and properties. For example, phenyl-substituted thiaboranes have been used to create porous materials based on chalcogen bonds, which show selective CO2 absorption. nih.gov This highlights the potential of using specific intermolecular interactions of substituted spiro-like frameworks to design functional materials.

In the context of spiro[5.5]undecane diones, the phenyl groups of this compound could be functionalized to introduce specific binding sites or reactive groups. This could lead to the development of chemosensors, catalysts, or materials for selective adsorption. The rigid spiro skeleton would provide a stable and pre-organized platform for these functional moieties.

Design and Synthesis of Novel Heteroatom-Containing Spiro[5.5]undecane Diones

The introduction of heteroatoms such as nitrogen and sulfur into the spiro[5.5]undecane dione framework can significantly alter the chemical and physical properties of the resulting compounds, opening up new avenues for applications, particularly in medicinal chemistry and materials science.

The synthesis of nitrogen-containing spiro[5.5]undecane derivatives has been an area of active research. For example, 1,9-diazaspiro[5.5]undecane-containing compounds have been investigated for their biological activity and potential therapeutic uses. nih.gov A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction, demonstrating a feasible route to related structures. researchgate.netresearchgate.net Furthermore, microwave-assisted synthesis has been employed to efficiently produce 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net These methodologies could potentially be adapted for the synthesis of nitrogen-containing analogues of this compound.

Similarly, the incorporation of sulfur into the spiro[5.5]undecane skeleton can lead to novel compounds with interesting properties. An efficient synthesis of 1-thia-5,9-diaza-spiro[5.5]undec-2-ene has been reported, showcasing the possibility of creating sulfur-containing spiro systems. researchgate.net The development of synthetic routes to spiro-thiazolidines further illustrates the versatility of sulfur-containing spirocycles. nih.gov Designing synthetic pathways to introduce sulfur into the this compound core could yield novel materials with unique electronic properties or biological activities. For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been designed and synthesized as potential anticancer agents. mdpi.com

The table below summarizes some examples of heteroatom-containing spiro[5.5]undecane derivatives and their synthetic methodologies.

Compound ClassSynthetic MethodPotential ApplicationReference
1,9-Diazaspiro[5.5]undecanesVarious cyclization strategiesTherapeutic agents nih.gov
7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraonesMicrowave-assisted condensationNot specified researchgate.net
1-Thia-5,9-diaza-spiro[5.5]undec-2-eneOne-pot cyclocondensationChemical synthesis researchgate.net
Spiro-thiazolidinesGreen synthetic approachesMedicinal chemistry nih.gov

Polyspiro Compounds and Multicyclic Systems Derived from Spiro[5.5]undecane Building Blocks

The synthesis of polyspiro compounds, which contain multiple spiro centers, represents a significant challenge in organic synthesis but offers access to complex and highly three-dimensional molecular architectures. These intricate structures are of interest for their unique conformational properties and potential applications in materials science and as scaffolds in drug discovery.

While the direct synthesis of polyspiro compounds from this compound is not well-documented, the principles of spirocycle formation can be extended to construct more complex systems. Methodologies for the stereoselective synthesis of spiro[5.5]undecane derivatives, such as through biocatalytic double Michael additions, provide a foundation for building more elaborate structures. researchgate.net

Future research in this area could involve the development of iterative synthetic strategies where a pre-formed spiro[5.5]undecane dione is further functionalized and subjected to a second spirocyclization reaction. The dione functionality in this compound offers reactive sites for such transformations. The successful synthesis of such polyspiro systems would provide access to a new class of compounds with highly rigid and defined three-dimensional shapes, which could be explored for applications in host-guest chemistry, molecular recognition, and the development of novel polymeric materials with unique physical properties.

Q & A

Q. What are the recommended synthetic strategies for preparing 4,7-Diphenylspiro[5.5]undecane-1,9-dione?

The compound can be synthesized via cascade cyclization reactions, such as the Prins bicyclization method. For example, aldehydes reacting with hydroxyl-containing sulfonamides under acidic conditions (e.g., trifluoroacetic acid) yield spiropyran derivatives. Key steps include optimizing solvent polarity and temperature (80–100°C) to favor spirocycle formation . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers confirm the structural integrity of this spiro compound?

  • X-ray crystallography : Use SHELXL for refinement to resolve spiro-conformational details. Collect high-resolution data (e.g., Mo-Kα radiation, 0.5 Å resolution) and validate using R-factor metrics (<5%) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for spiro-junction symmetry. The quaternary carbons at the spiro center typically show no splitting in DEPT-135 spectra .
  • Mass spectrometry : Confirm molecular weight via ESI-MS with [M+H]+^+ or [M+Na]+^+ peaks.

Q. What are the critical purity criteria for this compound in experimental workflows?

Purity ≥98% is essential for reproducibility. Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Ensure residual solvents (e.g., DCM, THF) are below ICH Q3C limits via GC-MS. Sigma-Aldrich notes that analytical data for spiro compounds may be limited, so independent validation is advised .

Advanced Research Questions

Q. How can conformational analysis resolve contradictions between computational and experimental data?

Apply Cremer-Pople puckering parameters to quantify ring distortions. For the spiro[5.5] system, calculate out-of-plane displacements (amplitude qq) and phase angles (ϕ\phi) from X-ray coordinates. Discrepancies between DFT-optimized and crystallographic conformations may arise from crystal packing effects, which can be modeled using force fields like MMFF94 .

Q. What methodologies address low yields in spiroannulation reactions?

  • Catalyst screening : Test Lewis acids (e.g., BF3_3 \cdotOEt2_2) to stabilize transition states during cyclization.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic activation.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 15–20% .

Q. How can thermal stability and decomposition kinetics be evaluated for this compound?

Use thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition onset temperatures. For kinetic studies, apply the Kissinger method to DSC data to calculate activation energy (EaE_a). Contradictory TGA/DSC results may indicate competing decomposition pathways, resolved via isoconversional analysis (e.g., Friedman method) .

Q. What functionalization strategies enhance bioactivity while preserving the spiro core?

  • Aminomethylation : React with primary amines (e.g., benzylamine) and formaldehyde under basic conditions (K2 _2CO3_3, ethanol) to introduce N-substituents without ring opening .
  • Nitro-group incorporation : Nitration (HNO3 _3/H2 _2SO4 _4) at para-positions of phenyl rings increases electron-withdrawing effects, relevant for energetic materials or photophysical studies .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR and X-ray data for spiro compounds?

Dynamic effects in solution (e.g., ring flipping) may average NMR signals, while X-ray captures static conformations. Variable-temperature NMR (VT-NMR, -90°C to 25°C) can detect slow exchange regimes. For example, coalescence temperatures >0°C indicate restricted rotation at the spiro center .

Q. What computational tools validate spiro-specific electronic properties?

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map HOMO-LUMO gaps and electrostatic potentials.
  • Molecular docking : Assess binding affinity in spiro-containing drug candidates (e.g., kinase inhibitors) using AutoDock Vina.

Safety & Handling

Q. What precautions mitigate hazards during synthesis?

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform).
  • PPE : Nitrile gloves and safety goggles are mandatory.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal. Refer to GHS Hazard Statements (e.g., H315, H318) for related spiro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.